4-Chloro-2-(tributylstannyl)pyrimidine
Overview
Description
4-Chloro-2-(tributylstannyl)pyrimidine is a pyrimidine derivative that has garnered significant attention in various fields of research and industry. This compound is characterized by the presence of a chloro group at the 4-position and a tributylstannyl group at the 2-position of the pyrimidine ring. The molecular formula of this compound is C16H29ClN2Sn, and it has a molecular weight of 403.58 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(tributylstannyl)pyrimidine typically involves the stannylation of 4-chloropyrimidine. One common method is the reaction of 4-chloropyrimidine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the stannyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The tributylstannyl group is highly reactive in Stille coupling reactions, where it can couple with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions: Products include biaryl or vinyl-aryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4-Chloro-2-(tributylstannyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(tributylstannyl)pyrimidine is primarily related to its reactivity in chemical reactions. The chloro group and the tributylstannyl group provide sites for nucleophilic substitution and coupling reactions, respectively. These reactions enable the formation of new chemical bonds, leading to the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
Comparison with Similar Compounds
2-Chloro-4-(tributylstannyl)pyrimidine: This compound has the stannyl group at the 4-position and the chloro group at the 2-position, making it a regioisomer of 4-Chloro-2-(tributylstannyl)pyrimidine.
2-(Tributylstannyl)pyrimidine: This compound lacks the chloro group, making it less reactive in substitution reactions but still useful in coupling reactions.
Uniqueness: this compound is unique due to the presence of both the chloro and tributylstannyl groups, which provide versatility in chemical synthesis. The combination of these functional groups allows for a wide range of reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tributyl-(4-chloropyrimidin-2-yl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-1-2-6-3-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCLDHXYCXTOCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155191-66-5 | |
Record name | 4-chloro-2-(tributylstannyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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